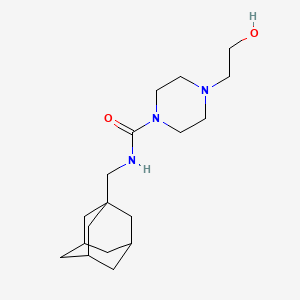

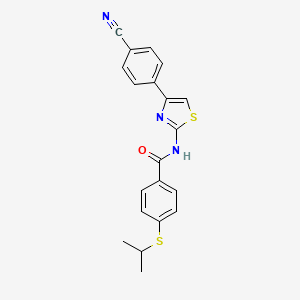

![molecular formula C10H7F2N3O2 B2732586 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240564-83-3](/img/structure/B2732586.png)

1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to provide functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .科学的研究の応用

Anti-inflammatory and Antibacterial Applications

Pyrazole derivatives, particularly those with trifluoromethyl groups such as in "1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole," have been extensively studied for their anti-inflammatory and antibacterial properties. Kaur et al. (2015) reviewed the significance of trifluoromethylpyrazoles as potent anti-inflammatory and antibacterial agents. The review highlights the association of the trifluoromethyl group's position on the pyrazole nucleus with the activity profile of these compounds, indicating a focused interest in exploring novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Therapeutic Applications

The therapeutic applications of pyrazoline derivatives, closely related to pyrazoles, span a wide range of biological properties. Shaaban, Mayhoub, and Farag (2012) shed light on the versatility of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This extensive review underscores the significance of pyrazoline and its derivatives in medicinal chemistry, suggesting potential for the specific compound (Shaaban, Mayhoub, & Farag, 2012).

Synthetic and Medicinal Perspective

The synthesis and medicinal significance of methyl-substituted pyrazoles have been extensively reviewed by Sharma et al. (2021), who highlight the wide spectrum of biological activities exhibited by these compounds. This review points towards the medicinal scaffolds that such derivatives represent, offering insights into their medical significance and the ongoing research aimed at generating new leads with high efficacy and reduced microbial resistance (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

将来の方向性

The field of pyrazole synthesis and its derivatives is a vibrant area of research, with new methods and applications being developed . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research will likely continue to explore novel synthetic routes, applications, and the biological activity of these compounds .

特性

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOFQVLEUBKPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

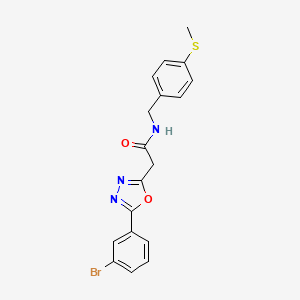

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)

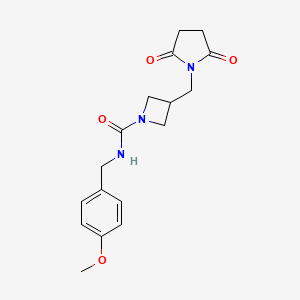

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

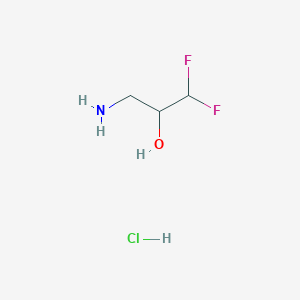

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)